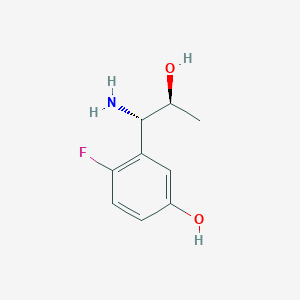

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Description

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1336466-72-8) is a chiral amino alcohol derivative with the molecular formula C₉H₁₂FNO₂ and a molecular weight of 185.2 g/mol . Its systematic IUPAC name is β-amino-2-fluoro-5-hydroxy-α-methylphenethyl alcohol, with stereochemical configuration (αS,βS). The compound features a fluorinated phenol ring, a hydroxyl group, and a stereospecific amino-hydroxypropyl side chain. It is supplied by pharmaceutical intermediates manufacturers like LABTER PHARMATECH and Hebei Boxin Biotechnology, suggesting applications in drug synthesis or chiral catalysis .

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

3-[(1S,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |

InChI Key |

KSGRMAZGPPJXMG-SSDLBLMSSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=C(C=CC(=C1)O)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence of:

- Functionalization of fluorophenol derivatives

- Introduction of the chiral amino-hydroxypropyl side chain

- Purification and isolation of the final chiral product

This is achieved through carefully controlled reaction conditions, choice of solvents, catalysts, and reagents to maintain stereochemistry and maximize yield.

Alternative Synthetic Routes

- Direct coupling of 4-fluorophenol with chiral amino alcohols under catalysis to form the desired side chain has been reported, using chiral catalysts to ensure stereochemical fidelity.

- Use of xenon difluoride for selective fluorination in related fluorophenol derivatives has been documented, providing a safer and more efficient halogenation step in precursor synthesis.

- Catalytic hydrogenation of para-nitrophenol derivatives to para-aminophenol intermediates is a common preparatory step before functionalization.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Solvent | 2-methyltetrahydrofuran (MeTHF), DMF, DMAc, THF | Solvent polarity affects solubility and reaction rate |

| Temperature | 50–80°C (preferably 65–70°C) | Higher temperatures increase rate but risk racemization |

| Reaction Time | 2–3 hours | Sufficient for complete conversion without degradation |

| Catalyst | Pd/C for hydrogenation; rare metal catalysts for hydrogenation of nitrophenol | Catalysts influence yield and stereochemical purity |

| Reagent Equivalents | 3–3.5 eq. potassium trimethylsilanolate | Ensures complete conversion of starting materials |

Isolation and Purification

- Isolation typically involves crystallization from reaction mixtures after cooling to precipitate the product.

- Filtration to remove metal catalysts and purification by extraction or chromatography ensures high purity.

- Control of pH and temperature during extraction is critical to maintain compound stability.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of potassium trimethylsilanolate in MeTHF at 65–70°C for 2–3 hours provides a reliable intermediate with high yield and purity.

- Hydrogenation steps require careful catalyst selection and temperature control to preserve the (1S,2S) stereochemistry of the amino alcohol moiety.

- Fluorination using xenon difluoride in related compounds demonstrates an efficient and safer alternative to traditional halogenation methods, potentially adaptable to this compound’s synthesis.

- The synthesis is scalable and adaptable for industrial production with optimized reaction parameters and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-fluoro-3-(1-oxo-2-propyl)phenol, while reduction of the amino group may produce 3-(1-amino-2-hydroxypropyl)-4-fluorophenol .

Scientific Research Applications

Drug Development

Fluorinated compounds like 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol are crucial in drug design due to their enhanced metabolic stability and bioavailability. The introduction of fluorine can modify the physicochemical properties of drugs, improving their interactions with biological targets such as enzymes and receptors .

Case Study: Fluorinated Amino Acids

Research has shown that fluorinated amino acids can stabilize protein structures against unfolding, making them valuable in protein-based therapeutics and vaccines. This stability reduces degradation by proteases, enhancing the potency and bioavailability of therapeutic proteins .

Nucleic Acid Therapeutics

The incorporation of fluorine into nucleosides has been explored for its role in stabilizing RNA molecules. Fluorination enhances metabolic stability and provides additional interaction sites, which is beneficial for developing nucleic acid-based therapeutics like siRNA and antisense oligonucleotides .

Table 1: Comparison of Fluorinated vs Non-Fluorinated Nucleosides

| Property | Non-Fluorinated Nucleoside | Fluorinated Nucleoside |

|---|---|---|

| Metabolic Stability | Lower | Higher |

| Interaction Sites | Fewer | More |

| Therapeutic Application | Limited | Expanded |

Enzyme Inhibition Studies

Fluorinated compounds are often used to study enzyme mechanisms due to their ability to mimic natural substrates while altering binding affinities. This can lead to the development of selective inhibitors that can modulate enzyme activity in therapeutic contexts .

Case Study: HIF Inhibitors

Inhibitors targeting hypoxia-inducible factors (HIFs) have been developed using fluorinated compounds to disrupt their interactions with transcription factors. These inhibitors show promise in treating conditions like cancer where HIFs play a critical role in tumor growth and survival .

Positron Emission Tomography (PET)

Fluorinated compounds are extensively used in PET imaging due to the favorable properties of fluorine isotopes, particularly . The ability to trace these compounds allows researchers to study biochemical transformations and pharmacokinetics in vivo .

Table 2: Applications of Fluorinated Compounds in PET Imaging

| Compound | Application | Year Approved |

|---|---|---|

| Pylarify (piflufolastat) | Prostate cancer imaging | 2021 |

| Flortaucipir | Tau imaging for Alzheimer's disease | 2020 |

Mechanism of Action

The mechanism of action of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Positional Isomer: 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

This isomer differs in the substitution position of the amino-hydroxypropyl group on the benzene ring (2-position vs. 3-position in the target compound). While the molecular formula (C₉H₁₂FNO₂) and weight (185.2 g/mol) remain identical, the altered substitution pattern may influence electronic distribution, solubility, and biological activity.

Azetidinone Derivative: (3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone

This compound (CAS: 1700622-06-5) is structurally more complex, featuring a β-lactam (azetidinone) ring and multiple fluorinated aromatic groups. With a molecular formula of C₂₄H₂₁F₂NO₃ and a molecular weight of 409.43 g/mol, it is significantly larger than the target compound . The azetidinone core is a hallmark of antibiotics (e.g., penicillin derivatives) and cholesterol-lowering agents (e.g., ezetimibe analogs). The presence of dual fluorophenyl groups may enhance metabolic stability and receptor-binding affinity, but the bulky structure could reduce solubility.

Fluorinated Amino Acid: (4S)-4-Fluoro-L-Proline

This compound (C₅H₈FNO₂) is a fluorinated proline derivative with a molecular weight of 149.12 g/mol. Fluorination at this position is known to stabilize collagen triple helices and modulate enzyme-substrate interactions in biochemical contexts. Its smaller size and zwitterionic nature contrast with the phenolic hydroxyl and amino-alcohol functionalities of the target compound .

Trifluoroethyl-Substituted Analog: 2-((1S)-1-Amino-2,2,2-trifluoroethyl)-4-fluorophenol

This analog (CAS: 1213906-91-2) replaces the hydroxypropyl group in the target compound with a trifluoroethyl chain. Such modifications are often employed in medicinal chemistry to improve metabolic stability and blood-brain barrier penetration. However, the absence of a hydroxyl group in the side chain may reduce hydrogen-bonding interactions compared to the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol | C₉H₁₂FNO₂ | 185.2 | Para-fluorophenol, amino-hydroxypropyl | Pharmaceutical intermediates |

| 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol | C₉H₁₂FNO₂ | 185.2 | Ortho-substituted amino-hydroxypropyl | Research intermediate |

| (3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | C₂₄H₂₁F₂NO₃ | 409.43 | β-lactam core, dual fluorophenyl groups | Antibiotic or cholesterol agent |

| (4S)-4-Fluoro-L-Proline | C₅H₈FNO₂ | 149.12 | Fluorinated proline ring | Peptide engineering |

| 2-((1S)-1-Amino-2,2,2-trifluoroethyl)-4-fluorophenol | C₈H₇F₄NO | 209.15 | Trifluoroethyl chain, fluorophenol | CNS drug candidates |

Research Findings and Implications

- Stereochemical Sensitivity: The (1S,2S) configuration in the target compound is critical for its interactions with chiral receptors or enzymes, as seen in analogous amino alcohol drugs like β-blockers .

Biological Activity

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol, a fluorinated phenol derivative, has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom attached to a phenolic ring. This compound is characterized by the molecular formula CHFNO and a molecular weight of 185.20 g/mol. Its biological activity is primarily linked to its interactions with various biological targets, influencing biochemical pathways and potentially offering therapeutic benefits.

The biological activity of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is attributed to its ability to modulate enzyme and receptor activities. Research suggests that the compound may influence:

- Signal Transduction Pathways : By interacting with specific receptors, it may alter cellular signaling mechanisms.

- Metabolic Processes : Its structural components allow it to engage in biochemical pathways that regulate metabolism.

In Vitro Studies

Preliminary studies have employed various assays to assess the compound's interaction with biological targets. Key findings include:

- Enzyme Assays : These assays have indicated that the compound can inhibit or enhance the activity of certain enzymes involved in metabolic pathways.

- Receptor Binding Assays : The compound has shown affinity for specific receptors, suggesting potential roles as an allosteric modulator or antagonist.

Case Studies

Recent investigations have highlighted the compound's potential in therapeutic applications:

- Neuroprotective Effects : A study indicated that 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antioxidant Activity : Research has suggested that the compound possesses antioxidant capabilities, which could mitigate oxidative stress in cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol | CHFNO | Modulates enzyme activity | Contains fluorine for enhanced stability |

| 4-(Amino-phenol) derivatives | Varies | Antioxidant properties | Lacks fluorine substitution |

| 3-(Hydroxyphenyl) derivatives | Varies | Antimicrobial activity | Different functional groups |

Q & A

Q. What in vivo models are appropriate for studying its pharmacokinetics and tissue distribution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.